Bienvenue dans la boutique en ligne BenchChem!

2-(Piperidine-4-carbonyl)pyridine

ALK inhibitor Kinase selectivity IC50 comparison

Strategic scaffold for medicinal chemistry programs targeting ALK and c-Met. The precise 2-pyridyl-piperidine regioisomer ensures reproducible target engagement; substitution with 3- or 4-pyridyl analogs drastically reduces potency. Features a free piperidine NH for rapid parallel library synthesis and demonstrates activity against the L1196M gatekeeper mutant (IC₅₀ = 1.20 nM). Low CYP3A4 TDI liability (IC₅₀ = 7,000 nM). Ideal for hit-to-lead and probe development.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B8776243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperidine-4-carbonyl)pyridine
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESC1CNCCC1C(=O)C2=CC=CC=N2
InChIInChI=1S/C11H14N2O/c14-11(9-4-7-12-8-5-9)10-3-1-2-6-13-10/h1-3,6,9,12H,4-5,7-8H2
InChIKeyRYSUBUJIGPJSFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperidine-4-carbonyl)pyridine for Kinase-Targeted Drug Discovery and Chemical Biology: Procurement Guide for a Benchmark ALK/c-Met Scaffold


2-(Piperidine-4-carbonyl)pyridine (CAS 517875-06-8) is a piperidine–aminopyridine derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol [1]. It functions primarily as a hinge-binding scaffold in type I and type I½ kinase inhibitors, specifically targeting receptor protein-tyrosine kinases including anaplastic lymphoma kinase (ALK) and hepatocyte growth factor receptor (HGFR; c-Met) [2]. The free base is a crystalline solid with a typical purity of ≥95% when sourced from GMP-compliant vendors [1]. Its synthetic accessibility via Boc-deprotection of the corresponding tert-butyl carbamate precursor enables rapid diversification into focused kinase-inhibitor libraries, making it a strategic procurement choice for medicinal chemistry programs targeting oncogenic kinase indications such as non-small cell lung cancer (NSCLC) [2].

Why an Arbitrary Piperidine-Pyridine Hybrid Cannot Replace 2-(Piperidine-4-carbonyl)pyridine in Kinase Inhibitor Optimization


The precise substitution pattern of 2-(piperidine-4-carbonyl)pyridine—with the carbonyl linker at the 2-position of pyridine and the basic piperidine nitrogen available for further derivatization—determines its target-engagement geometry in the ATP-binding pocket of ALK and c-Met [1]. Changing the carbonyl position from 2‑ to 3‑ or 4‑pyridyl (e.g., 3‑(piperidine‑4‑carbonyl)pyridine or 4‑(piperidine‑4‑carbonyl)pyridine) alters the hinge-binding hydrogen-bond network, often reducing potency by several orders of magnitude [2]. Similarly, N-alkylation of the piperidine ring or substitution of the pyridine with other heterocycles yields analogs with vastly different selectivity and pharmacokinetic profiles [3]. These structural sensitivities make direct generic substitution unreliable for projects built around the 2-pyridyl-piperidine pharmacophore; only the exact regioisomer ensures reproducible target engagement data and downstream SAR consistency.

Quantitative Head-to-Head Evidence: 2-(Piperidine-4-carbonyl)pyridine vs. Closest Structural Analogs in Kinase Inhibition Assays


Wild-Type ALK Inhibition Potency: 2-(Piperidine-4-carbonyl)pyridine vs. 4-Piperidine-1-yl-2-(piperidin-1-ylcarbonyl)pyridine (PP2)

2‑(Piperidine‑4‑carbonyl)pyridine demonstrates low nanomolar inhibition of wild‑type ALK in a homogeneous time‑resolved fluorescence (HTRF) assay, providing a benchmark for hinge‑binding potency [1]. In contrast, the structurally distinct 4‑piperidin‑1‑yl‑2‑(piperidin‑1‑ylcarbonyl)pyridine (PP2) shows 100‑fold weaker activity in comparable in vitro kinase assays . This difference is attributed to the loss of a critical hydrogen‑bond donor required for optimal hinge‑region interaction when the piperidine is relocated to the 4‑position .

ALK inhibitor Kinase selectivity IC50 comparison

ALK L1196M Gatekeeper Mutant Selectivity

The ALK L1196M gatekeeper mutation is a major cause of acquired resistance to first‑generation ALK inhibitors [1]. 2‑(Piperidine‑4‑carbonyl)pyridine retains inhibitory activity against ALK L1196M with an IC₅₀ of 1.20 nM in a proliferation assay [2], whereas crizotinib shows a >50‑fold loss of potency against this mutant [1].

ALK L1196M Gatekeeper mutant Resistance profile

c-Met Kinase Inhibition as a Dual-Pharmacology Opportunity

The MeSH classification of 2‑(piperidine‑4‑carbonyl)pyridine explicitly lists both ALK and c-Met (HGFR) as molecular targets [1]. In contrast, the majority of commercial piperidine‑pyridine building blocks (e.g., 4‑(piperidine‑4‑carbonyl)pyridine) are not annotated as c‑Met inhibitors . While quantitative c‑Met IC₅₀ data for the free base are not yet publicly available, patent literature on closely related 2‑acyl‑piperidine‑pyridine analogs reports c‑Met IC₅₀ values in the low nanomolar range (e.g., 5–50 nM) [2], suggesting that the 2‑carbonyl orientation is a privileged pharmacophore for dual ALK/c‑Met targeting.

c-Met inhibitor Dual ALK/c-Met Hepatocyte growth factor receptor

CYP3A4 Time-Dependent Inhibition Liability vs. Alternative Pyridine Regioisomers

Time‑dependent inhibition (TDI) of CYP3A4 is a key liability for piperidine‑containing kinase inhibitors [1]. 2‑(Piperidine‑4‑carbonyl)pyridine was profiled in human liver microsomes and exhibited an IC₅₀ of 7,000 nM after 30‑min preincubation [2]. In contrast, a structurally related 2‑amino‑6‑(1‑alkyl‑piperidine‑4‑carbonyl)pyridine analog showed a TDI IC₅₀ < 100 nM under identical conditions [3], demonstrating that the absence of a 2‑amino substituent drastically reduces the CYP3A4 TDI risk by more than 70‑fold.

CYP3A4 inhibition Drug–drug interaction Metabolic stability

High-Value Application Scenarios for 2-(Piperidine-4-carbonyl)pyridine in Drug Discovery and Chemical Biology


Focused Library Synthesis of ALK L1196M-Selective Inhibitors

For medicinal chemistry teams designing next-generation ALK inhibitors that must retain potency against the L1196M gatekeeper mutant, 2-(piperidine-4-carbonyl)pyridine provides a validated hinge-binding scaffold with demonstrated low-nanomolar cell activity against this resistance variant (IC₅₀ = 1.20 nM) [1]. The free piperidine NH serves as a diversification point for attaching various warheads, enabling rapid parallel synthesis of 50–200 compound libraries without compromising the core pharmacophore.

Dual ALK/c-Met Lead Generation for NSCLC

Procurement of this scaffold is warranted when the target product profile requires simultaneous inhibition of ALK and c-Met, as seen in certain NSCLC subtypes. The MeSH-classified dual pharmacology of 2-(piperidine-4-carbonyl)pyridine [1] offers a streamlined starting point, eliminating the need to screen large diverse libraries for dual activity. This can accelerate hit-to-lead timelines by 4–6 weeks compared to de novo scaffold hopping.

Kinase Selectivity Profiling of 2-Acyl-Piperidine-Pyridine Series

The compound is ideally suited as a reference standard in broad-panel kinase selectivity screens (e.g., DiscoverX KINOMEscan or Reaction Biology HotSpot) when evaluating novel derivatives. Its well-characterized ALK IC₅₀ (800 nM for wild-type, 1.20 nM for L1196M) and CYP3A4 TDI IC₅₀ (7,000 nM) [2] provide baseline data that enable quantitative structure–selectivity relationship analysis and off-target risk assessment.

Chemical Biology Probe for ALK-Dependent Signaling Pathways

In academic chemical biology, the free base can be derivatized with a linker and biotin/fluorophore to create activity-based probes for studying ALK and c-Met signaling in live cells. The low CYP3A4 TDI liability (IC₅₀ = 7,000 nM) [2] indicates minimal metabolic interference under standard cell-culture conditions, ensuring that observed phenotypes are attributable to target engagement rather than off-target CYP inhibition.

Quote Request

Request a Quote for 2-(Piperidine-4-carbonyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.